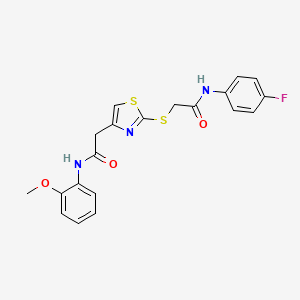
N-(4-fluorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-fluorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18FN3O3S2 and its molecular weight is 431.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-fluorophenyl)-2-((4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, a compound featuring a thiazole moiety, has garnered interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article delves into the biological effects of this compound, supported by relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be categorized based on its structural components:
- Fluorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Thiazole Moiety : Known for its biological activity, particularly in antitumor applications.
- Methoxyphenyl Group : Provides additional electronic effects that can modulate biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant antitumor properties. The specific compound has shown promising results in various in vitro assays:
- Cell Viability Assays : The compound demonstrated an IC50 value indicating effective inhibition of cancer cell lines.
- Apoptosis Induction : Mechanistic studies revealed that the compound promotes apoptosis in cancer cells, with evidence suggesting G2/M phase cell cycle arrest.
- Combination Therapy Potential : When used in conjunction with established chemotherapeutics like taxol and camptothecin, the compound enhanced their anticancer efficacy.
Antimicrobial Activity
The thiazole component of the compound has also been linked to antimicrobial properties:
- Bacterial Inhibition : The compound exhibited significant activity against Gram-positive bacteria, with MIC values comparable to standard antibiotics.
- Fungal Activity : Testing against fungal strains demonstrated moderate antifungal activity, indicating its potential as a broad-spectrum antimicrobial agent.
| Microorganism | MIC (µg/mL) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 | Penicillin |
| Candida albicans | 42 | Fluconazole |
Case Study 1: Antitumor Efficacy
A xenograft model was utilized to assess the antitumor efficacy of the compound. Results indicated a tumor growth inhibition (TGI) rate of approximately 48.89%, comparable to existing treatments such as SAHA (TGI of 48.13%).
Case Study 2: Synergistic Effects
In vitro studies demonstrated that combining the compound with other chemotherapeutic agents resulted in enhanced cytotoxicity against resistant cancer cell lines, suggesting a synergistic effect that warrants further investigation.
Eigenschaften
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3S2/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSDFCNDKZJLPLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














